geldanamycin
Description
Historical Context of Geldanamycin (B1684428) Discovery and Initial Characterization
This compound was first isolated in 1970 by C. DeBoer and his colleagues from the culture filtrates of the soil actinomycete Streptomyces hygroscopicus var. geldanus. mdpi.comnih.gov Structurally, it was identified as a member of the ansamycin (B12435341) family of macrocyclic polyketides, distinguished by a benzoquinone ring, a feature that sets it apart from the more common naphthoquinone-containing ansamycins like the rifamycins. nih.govwikipedia.org
Initial screenings of this compound revealed a spectrum of biological activities. Early research documented its moderate efficacy against various protozoa, fungi, and bacteria. mdpi.comimmune-system-research.com In vitro studies also demonstrated potent activity against specific cancer cell lines, foreshadowing its future direction in research. google.com The biosynthesis of this complex molecule proceeds through a Type I polyketide synthase pathway, beginning with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwikipedia.org
| Organism/Cell Type | Observed Activity | Reference |
|---|---|---|
| Protozoa, Fungi, Bacteria | Moderate antibiotic and antifungal activity | mdpi.comimmune-system-research.com |
| KB (human epidermoid carcinoma) cells | High cytotoxicity (active at <0.001 mcg/ml) | google.com |
| L1210 (leukemia mouse lymphocyte) cells | High cytotoxicity (active at <0.002 mcg/ml) | google.com |
| Syphacia obvelata (nematode) | Antiparasitic activity in mice | google.com |
Evolution of this compound Research Focus: From Antibiotic to Molecular Chaperone Inhibition
While its antibiotic properties were modest, the potent cytotoxic effects of this compound on cancer cells prompted further investigation. For a period, research explored its potential as an inhibitor of viral RNA-dependent DNA polymerases. nih.govacs.org However, the true breakthrough that would redefine this compound's role in science occurred in 1994. Research led by L. Whitesell and L. Neckers revealed that this compound's effects were not due to direct interaction with oncogenic kinases like v-Src, but rather through the inhibition of a molecular chaperone protein responsible for the stability and function of these kinases. nih.govnih.gov
This target was identified as Heat Shock Protein 90 (Hsp90). nih.gov The discovery that this compound specifically binds to Hsp90 was a landmark event, as it was the first time a molecular chaperone was identified as a druggable target for anticancer therapy. nih.gov This finding explained the previously observed phenomenon where this compound could reverse the malignant phenotype of cells transformed by the v-Src oncogene; it did so by disrupting the essential stabilizing complex between Hsp90 and the v-Src protein, leading to the degradation of the oncogene product. nih.gov This paradigm shift caused a surge in scientific interest, moving the focus of this compound research away from its antimicrobial properties and firmly into the realm of oncology and cell biology. nih.govacs.org
This compound as a Prototypical Hsp90 Inhibitor in Drug Discovery Research
Following the identification of its molecular target, this compound became the archetypal inhibitor of Hsp90. nih.govnih.gov Detailed biochemical and crystallographic studies revealed that this compound binds with high affinity to a unique ATP/ADP-binding pocket located in the N-terminal domain of Hsp90. wikipedia.orgnih.gov By competitively blocking the binding of ATP, this compound inhibits the chaperone's essential ATPase activity. nih.govbenthamdirect.com This enzymatic function is critical for the conformational maturation and stabilization of a wide array of "client" proteins within the cell.
The inhibition of the Hsp90 chaperone cycle triggers the misfolding and subsequent degradation of these client proteins, many of which are crucial for tumor progression. wikipedia.orgbenthamdirect.com These clients include numerous oncogenic kinases, transcription factors, and other signaling proteins that are often mutated, overexpressed, or constitutively active in cancer cells, such as ERBB2, Bcr-Abl, and Raf-1. wikipedia.orgimmune-system-research.comuthscsa.edu
Despite its potent and specific anti-cancer activity in preclinical models, this compound itself proved unsuitable for clinical development. The compound exhibited poor water solubility and, more significantly, caused severe hepatotoxicity in animal studies. mdpi.comnih.govacs.org These limitations prevented its progression into human trials but cemented its role as a vital lead compound and research tool. nih.govresearchgate.net It became the foundation for the rational design of numerous semi-synthetic derivatives aimed at retaining the Hsp90 inhibitory mechanism while improving the pharmacological profile. This effort led to the development of second-generation Hsp90 inhibitors, most notably through modifications at the 17-position of the benzoquinone ring, which sought to reduce toxicity and enhance solubility. nih.govacs.org
| Compound Name | Common Abbreviation | Key Modification | Improvement Over this compound | Status |
|---|---|---|---|---|
| Tanespimycin | 17-AAG | 17-allylamino substitution | Reduced hepatotoxicity | Entered clinical trials but not FDA approved mdpi.comimrpress.com |
| Alvespimycin | 17-DMAG | 17-dimethylaminoethylamino substitution | Higher water solubility and bioavailability | Entered clinical trials but not FDA approved mdpi.comacs.org |
| Retaspimycin | IPI-504 | Hydroquinone (B1673460) form of 17-AAG | Improved water solubility | Entered clinical trials but not FDA approved nih.govacs.org |
While several of these derivatives progressed into clinical trials, none have yet received FDA approval, facing challenges related to their therapeutic window and efficacy. mdpi.com Nevertheless, the pioneering role of this compound was instrumental in validating Hsp90 as a significant target in oncology and continues to inspire the development of new therapeutic strategies. nih.govacs.org
Structure
2D Structure
Properties
IUPAC Name |
(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQAWLPCGQOSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30562-34-6 | |
| Record name | Geldanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Geldanamycin Action
Downstream Cellular Consequences of Hsp90 Inhibition
Induction of the Heat Shock Response
Upregulation of Protective Heat Shock Proteins (e.g., Hsp70, Hsp27)
Geldanamycin's interaction with Hsp90 triggers a cellular stress response that paradoxically leads to the upregulation of certain heat shock proteins (HSPs), such as Hsp70 and Hsp27. This phenomenon is mediated through the activation of heat shock factor 1 (HSF1) spandidos-publications.comimrpress.com. HSF1 acts as a transcription factor that binds to heat shock elements (HSEs) upon activation, driving the transactivation of heat shock genes imrpress.com. This upregulation of protective HSPs is part of the cell's adaptive response to the proteotoxic stress induced by Hsp90 inhibition imrpress.com. While This compound (B1684428) inhibits Hsp90, it simultaneously activates a heat shock response, leading to increased expression of Hsp90 itself and other stress proteins like GRPs imrpress.com. This dual effect highlights the complex regulatory network influenced by this compound.
Other Documented Molecular Interactions and Pathway Modulations
Binding to Mitochondrial Voltage-Dependent Anion Channel (VDAC)
This compound and its derivatives, such as 17-AAG, have been observed to bind to the mitochondrial membrane voltage-dependent anion channel (VDAC) through hydrophobic interactions mdpi.comspandidos-publications.compnas.orgresearchgate.netresearchgate.netnih.gov. This binding is independent of Hsp90 and appears to be mediated by the benzoquinone moiety of this compound mdpi.compnas.org. In vitro studies indicate that this interaction can function as a mitochondrial calcium regulator, leading to an increase in intracellular calcium (Ca2+) levels and a decrease in plasma membrane cationic current mdpi.compnas.orgnih.gov. This modulation of mitochondrial function and ion flux has been linked to the inhibition of cell invasion mdpi.compnas.orgnih.gov. Furthermore, VDAC upregulation has been observed in response to this compound derivatives, potentially influencing mitochondrial permeability and apoptosis spandidos-publications.com.
Inhibition of Nuclear Hormone Receptor Family
This compound is a potent inhibitor of the nuclear hormone receptor family cellgs.comsigmaaldrich.comnovusbio.comscbt.comtoku-e.comacs.orgnih.govnih.gov. The Hsp90 chaperone is essential for the proper folding, maturation, and steroid-binding activity of various nuclear hormone receptors, including those for glucocorticoids, progesterone, and androgens cellgs.comacs.orgnih.govnih.gov. This compound, by binding to Hsp90, disrupts the association of these receptors with Hsp90, thereby impeding their function and often leading to their degradation via the proteasomal pathway acs.orgnih.gov. This inhibition affects hormone-dependent translocation of receptors from the cytoplasm to the nucleus and consequently reduces the transcription of hormone-regulated genes acs.orgnih.gov.
Influence on Reactive Oxygen Species (ROS) Generation
This compound treatment can lead to an increase in the production of reactive oxygen species (ROS) aai.orgnih.govmdpi.comspandidos-publications.comkarger.comimrpress.comresearchgate.netresearchgate.net. This ROS generation is often attributed to the redox cycling of the drug's quinone group, particularly when metabolized by enzymes like NADPH-cytochrome P450 reductase nih.govimrpress.comresearchgate.netresearchgate.net. Studies suggest that GA-induced ROS generation can be calcium-dependent, involving pathways linked to phospholipase C (PLC) and protein kinase C (PKC) mdpi.com. The increased ROS levels can contribute to cellular oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis nih.govmdpi.comkarger.comimrpress.com. However, some studies also indicate that this compound can attenuate ROS generation induced by other agents, such as 3-nitropropionic acid, in specific cellular contexts, potentially through the induction of Hsp70 spandidos-publications.com.
NF-κB Pathway Inhibition
This compound has been shown to inhibit the NF-κB pathway nih.gov. Specifically, it disrupts the T-cell receptor-mediated activation of nuclear factor of activated T-cells (NF-AT), a transcription factor closely associated with NF-κB signaling in T-lymphocytes nih.gov. By destabilizing Hsp90 complexes, this compound can lead to the degradation of signaling intermediates, including kinases involved in these pathways, thereby modulating NF-κB activation nih.govaacrjournals.org.
Tyrosine Kinase Modulation (Indirect Effects)
This compound's primary mechanism for modulating tyrosine kinases is indirect, occurring through its inhibition of Hsp90 nih.govsigmaaldrich.comnovusbio.comaacrjournals.orgaai.org. Hsp90 is a critical chaperone for many protein kinases, including tyrosine kinases like Lck, Raf-1, and Src nih.govsigmaaldrich.comaacrjournals.orgaai.org. By binding to Hsp90, this compound disrupts these chaperone complexes, leading to the destabilization, ubiquitination, and proteasomal degradation of these kinases nih.govaacrjournals.orgsigmaaldrich.comaai.org. This results in the downregulation of signaling pathways dependent on these kinases, such as the Raf-MEK-ERK pathway and T-cell activation signaling nih.govaacrjournals.orgaacrjournals.org. While this compound does not directly inhibit purified tyrosine kinases, its in vivo effect is to reduce their levels and activity by interfering with their Hsp90-dependent maturation and stability nih.govsigmaaldrich.comaai.org.
Geldanamycin Biosynthesis and Production Research
Genetic and Regulatory Mechanisms of Biosynthesis
The production of geldanamycin (B1684428) is a tightly controlled process involving a dedicated biosynthetic gene cluster and various regulatory elements that respond to both internal and external cues.
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthesis of this compound in Streptomyces hygroscopicus is encoded by a large gene cluster. This cluster contains genes responsible for the synthesis of the polyketide backbone, precursor molecules, and post-PKS modifications. Key components identified include:
Polyketide Synthase (PKS) Genes: The carbon skeleton of this compound is assembled by a type I modular polyketide synthase, comprising seven modules. These are encoded by three genes: gdmAI, gdmAII, and gdmAIII nih.govnih.govunh.edu. The PKS utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and various malonyl-CoA derivatives as extender units oup.comjmb.or.krasm.orgmdpi.com.
Precursor Biosynthesis Genes: Genes involved in the synthesis of the AHBA starter unit have also been identified. These include the gdnKEAOP genes, although they are located separately from the main PKS cluster in some strains researchgate.net. Other genes like gdmH, gdmI, gdmJ, and gdmK are implicated in the biosynthesis of methoxymalonyl-CoA, a crucial extender unit jmb.or.krmdpi.com.
Post-PKS Tailoring Genes: Several genes encode enzymes responsible for modifying the nascent polyketide chain into the final this compound structure. These include oxygenases (e.g., gdmL or gel1, gdmM or gel7) involved in oxidation steps, and a carbamoyltransferase (gdmN or gel8) responsible for carbamoylation jmb.or.krasm.orgmdpi.com. Gene gel16 has been implicated in double-bond formation jmb.or.kr.
The initial identification and characterization of the this compound gene cluster were significantly advanced through PCR-based methods and subsequent sequencing, providing a comprehensive map of the genetic machinery involved oup.comoup.com. Similar gene clusters have been observed in other Streptomyces strains, with minor variations researchgate.net.
Role of Cluster-Situated Transcriptional Regulators
The expression of the this compound biosynthetic gene cluster is actively modulated by specific transcriptional regulators, many of which are located within or in close proximity to the cluster itself. These regulators play a critical role in controlling the timing and level of gene expression.
| Regulator Name | Regulator Family | Type of Regulation | Primary Role in this compound Biosynthesis | Notes |
| gdmRI | LAL-type | Positive | Activates expression of PKS genes | Contains ATP/GTP binding and helix-turn-helix DNA binding domains. Essential for this compound production nih.govnih.govunh.edunih.gov. |
| gdmRII | LAL-type | Positive | Activates expression of PKS genes | Similar to gdmRI, essential for this compound production nih.govnih.govunh.edunih.gov. |
| gdmRIII | TetR-family | Positive | Activates expression of PKS genes | Also regulates other gene clusters in some strains; essential for this compound production nih.govnih.govunh.edunih.govacs.orgresearchgate.net. |
GdmRI and GdmRII are classified as LAL-type (large ATP binding regulators of the LuxR family) regulators, characterized by an ATP/GTP binding domain at the N-terminus and a DNA binding helix-turn-helix domain at the C-terminus nih.govnih.govnih.gov. GdmRIII belongs to the TetR family of transcriptional regulators nih.govnih.govnih.govresearchgate.net. All three have been confirmed as positive regulators, being strictly required for the expression of the this compound polyketide synthase genes nih.govnih.govunh.edunih.govresearchgate.net. Studies have shown that gdmRIII can also influence the expression of unrelated gene clusters, such as the elaiophylin (B1671157) cluster in S. autolyticus, suggesting a broader regulatory scope in some species nih.govnih.govacs.orgresearchgate.netresearchgate.net.
Influence of Environmental Factors and Master Regulators
This compound biosynthesis is highly sensitive to environmental conditions, with inorganic phosphate (B84403) concentration being a particularly critical factor. This regulation is primarily mediated by a master two-component regulatory system, PhoR-PhoP.
The phoR and phoP genes encode a sensor kinase (PhoR) and a response regulator (PhoP), respectively. This system is conserved across many bacteria and is known to control the cellular response to phosphate availability nih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov. In Streptomyces hygroscopicus, the phoRP genes are often found linked to phoU, which encodes a transcriptional modulator nih.govnih.govmdpi.com.
Research has demonstrated that low inorganic phosphate concentrations generally induce secondary metabolite production in Streptomyces nih.gov. For this compound, a significant impact of inorganic phosphate concentration on its biosynthesis has been observed, with production being highly sensitive to these levels nih.govnih.govresearchgate.netmdpi.com. Studies involving the deletion of the phoP gene in S. hygroscopicus var. geldanus showed that the mutant was unable to grow in standard media unless supplemented with phosphate, and its ability to produce this compound was also altered nih.govnih.govmdpi.com.
The PhoP protein, once activated, binds to specific DNA sequences known as PHO boxes, which are typically found upstream of genes regulated by phosphate availability nih.govmdpi.commdpi.comnih.gov. These PHO boxes, characterized as 11-nucleotide direct repeat units, have been identified in the promoter regions of genes such as phoU, phoRP, and pstS (involved in high-affinity phosphate transport) in S. hygroscopicus nih.govmdpi.commdpi.com. The PhoR-PhoP system acts as a master regulator, integrating signals of phosphate starvation to modulate the expression of genes, including those involved in secondary metabolism like this compound biosynthesis nih.govresearchgate.netmdpi.comnih.gov.
Geldanamycin Derivatives and Analogues: Design and Development
Rationale for Derivative Development (Addressing Limitations of Parent Compound)
Geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin (B12435341), is a potent inhibitor of Heat Shock Protein 90 (Hsp90). mdpi.com This protein is crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth and survival. researchgate.netnih.gov Despite its promising anticancer activity, the clinical development of this compound was halted due to significant limitations. researchgate.netresearchgate.net
One of the primary drawbacks of this compound is its pronounced hepatotoxicity, or liver damage. mdpi.comresearchgate.net This toxicity is largely attributed to the reactivity of its benzoquinone ring. mdpi.com Specifically, the C-19 position of the quinone is susceptible to nucleophilic attack by biological thiols, such as glutathione. nih.govresearchgate.net This interaction can deplete cellular stores of glutathione, which is essential for neutralizing reactive oxygen species, leading to oxidative stress and cellular damage. mdpi.com
Furthermore, this compound exhibits poor water solubility and bioavailability, which complicates its formulation and administration, limiting its effectiveness in preclinical and clinical settings. mdpi.comresearchgate.netnih.gov The hydrophobic nature of the molecule also contributes to a high volume of distribution, meaning the drug distributes widely throughout the body rather than concentrating in tumor tissues. mdpi.comnih.gov This widespread distribution can lead to non-specific toxicities and reduce the therapeutic efficacy at the target site. mdpi.comnih.gov
These significant limitations necessitated the development of this compound derivatives and analogues with improved pharmacological properties. The main goals of these derivatization efforts were to:
Reduce hepatotoxicity by modifying the reactive benzoquinone ring.
Enhance water solubility and bioavailability for better formulation and administration.
Improve tumor-specific targeting and reduce systemic toxicity.
Maintain or enhance Hsp90 inhibitory activity.
The exploration of various chemical modifications has led to the creation of a number of derivatives that have been evaluated in clinical trials, demonstrating the value of this approach in drug development. mdpi.com
Strategies for Chemical Modification and Semi-synthesis
One of the most successful strategies has been the substitution of the methoxy (B1213986) group at the C-17 position with various amines. acs.orgnih.gov This modification is readily achievable and has yielded derivatives with significantly improved properties. acs.org The introduction of an amine at C-17 generally decreases the reduction potential of the quinone ring, which can lead to reduced toxicity. acs.org
17-Allylamino-17-demethoxythis compound (B10781263) (17-AAG) , also known as tanespimycin, was one of the first this compound derivatives to be extensively studied and enter clinical trials. researchgate.netnih.gov It is less toxic than the parent compound, this compound. nih.gov However, 17-AAG still suffers from poor water solubility and bioavailability, which has limited its clinical application. nih.gov
To address the solubility issues of 17-AAG, 17-N-(2-dimethylaminoethylamino)-17-demethoxythis compound (17-DMAG) , or alvespimycin, was developed. nih.govagscientific.com The inclusion of the dimethylaminoethylamino side chain significantly enhances its water solubility, making it more suitable for formulation. nih.gov 17-DMAG has demonstrated potent Hsp90 inhibitory activity and has also progressed through clinical trials. researchgate.netnih.gov
Another notable C-17 substituted derivative is 17-aminothis compound (17-AG) . A library of over sixty 17-alkylamino-17-demethoxythis compound analogs was prepared and evaluated for their affinity for Hsp90 and their ability to inhibit the growth of mammalian cancer cells. nih.gov Many of these analogs exhibited potent cell growth inhibition, and several showed desirable water solubility for formulation. nih.gov
It is important to note that while these C-17 substitutions have led to improvements, the binding affinity of these analogs to Hsp90 does not always directly correlate with their cytotoxicity in cancer cells. nih.gov
| Compound | Substitution at C-17 | Key Improvement(s) | Notable Limitation(s) |
|---|---|---|---|
| 17-AAG (Tanespimycin) | Allylamino | Reduced toxicity compared to this compound | Poor water solubility and bioavailability |
| 17-DMAG (Alvespimycin) | N-(2-dimethylaminoethylamino) | Improved water solubility | Systemic toxicity |
| 17-AG | Amino | Basis for a library of potent analogs | Variable water solubility |
Modifications at the C-19 position of the benzoquinone ring were primarily driven by the hypothesis that blocking this site would prevent reaction with biological nucleophiles like glutathione, thereby reducing the hepatotoxicity associated with this compound. nih.govresearchgate.net This strategy proved to be effective in mitigating toxicity. nih.govresearchgate.net
The introduction of alkyl or aryl substituents at C-19 prevents the Michael addition of thiol nucleophiles. mdpi.comresearchgate.net For instance, 19-substituted this compound derivatives did not react with N-acetylcysteine methyl ester, a model for glutathione, whereas the parent compounds did. nih.govresearchgate.net This modification led to a significant reduction in toxicity to normal cells, including hepatocytes. nih.govnih.gov
Interestingly, substitutions at C-19 also have a profound impact on the conformation of the macrocycle. nih.govresearchgate.net The introduction of a substituent at this position induces a conformational switch in the amide bond from the naturally occurring trans isomer to the cis isomer. mdpi.comnih.gov This cis-amide conformation is the one required for binding to the ATP-binding pocket of Hsp90. nih.gov This pre-organization of the molecule into its bioactive conformation could potentially enhance its binding affinity.
Another avenue of exploration has been the modification or complete replacement of the benzoquinone ring to address the inherent reactivity and toxicity issues. researchgate.netacs.org A notable example of this approach is the development of non-quinone benzoxazole (B165842) derivatives. acs.orgacs.org
These benzoxazole analogues can be synthesized from this compound through a cascade transformation of the benzoquinone core. acs.org This transformation involves the reaction of this compound with primary amines, leading to a reductive heterocyclization to form the benzoxazole ring system. acs.orgacs.org This modification eliminates the electrophilic quinone moiety, which is a primary source of toxicity.
The resulting benzoxazole derivatives have shown promising anticancer activity. acs.org The reduction of the ansamycin core in these compounds can lead to an increase in both anticancer potency and selectivity. acs.org This strategy of replacing the benzoquinone ring represents a significant departure from simple substitutions and opens up new possibilities for creating novel Hsp90 inhibitors with improved pharmacological profiles.
The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. This approach has been applied to this compound and its derivatives to enhance properties such as solubility, bioavailability, and tumor targeting. nih.govnih.gov
One strategy involves the creation of lipophilic prodrugs of this compound that can be encapsulated in nanocarrier systems. nih.gov For example, a lipophilic prodrug of this compound was developed for encapsulation in micelles. nih.govnih.gov This formulation was designed to improve the drug's tolerability and pharmacokinetic profile. nih.gov
Another example is the development of IPI-504 (retaspimycin hydrochloride), which is the hydroquinone (B1673460) hydrochloride salt of 17-AAG. nih.gov The hydroquinone form is significantly more water-soluble than the quinone form (17-AAG). nih.gov In the body, IPI-504 and 17-AAG exist in an oxidation-reduction equilibrium, with IPI-504 being a slightly more potent inhibitor of Hsp90. nih.gov This prodrug approach provides a more soluble and potentially more effective formulation of an Hsp90 inhibitor. nih.gov
The development of prodrugs offers a versatile method to address the limitations of this compound and its derivatives, leading to compounds with improved clinical potential. nih.govresearchgate.net
Nanocarrier delivery systems have emerged as a promising strategy to improve the therapeutic index of anticancer drugs by enhancing their bioavailability, controlling their release, and targeting them to tumor tissues. nih.govdovepress.comlongdom.org These systems are particularly well-suited for hydrophobic drugs like this compound and its derivatives. nih.gov
Various types of nanocarriers, such as liposomes, polymer micelles, and nanoparticles, have been investigated for the delivery of this compound analogues. nih.govresearchgate.net These nanocarriers can encapsulate the hydrophobic drug in their core, while their hydrophilic shell improves solubility in aqueous environments and can prevent recognition by the immune system, prolonging circulation time. nih.govlongdom.org
By encapsulating this compound derivatives in nanocarriers, it is possible to:
Improve water solubility: The hydrophilic exterior of the nanocarrier allows the formulation of poorly soluble drugs in aqueous solutions. nih.gov
Enhance tumor accumulation: Nanocarriers can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. dovepress.com
Control drug release: The drug can be released from the nanocarrier in a sustained manner, maintaining therapeutic concentrations over a longer period. nih.gov
Reduce systemic toxicity: By targeting the drug to the tumor, exposure to healthy tissues can be minimized, thereby reducing side effects. nih.govnih.gov
For example, a lipophilic prodrug of this compound encapsulated in methoxy-capped poly(ethylene glycol)-block-poly(epsilon-caprolactone) (mPEG-b-PCL) micelles showed greatly enhanced tolerability and improved pharmacokinetics in rats compared to the free drug. nih.gov Similarly, degradable cross-linked nanoassemblies have been developed as carriers for 17-AAG to improve its delivery. nih.gov These studies highlight the potential of nanocarrier systems to overcome the challenges associated with the clinical use of this compound and its derivatives. nih.govnih.gov
| Strategy | Rationale | Key Outcome(s) | Example(s) |
|---|---|---|---|
| C-17 Substitutions | Improve solubility and reduce toxicity | Derivatives with enhanced water solubility and reduced toxicity | 17-AAG, 17-DMAG |
| C-19 Substitutions | Reduce hepatotoxicity by blocking nucleophilic attack | Significantly reduced toxicity but also reduced potency | 19-methyl-geldanamycin, 19-phenyl-geldanamycin |
| Benzoquinone Ring Modifications | Eliminate the reactive quinone moiety | Non-quinone analogues with improved potency and selectivity | Benzoxazole derivatives |
| Prodrug Approaches | Enhance solubility, bioavailability, and formulation | More soluble and stable derivatives | IPI-504 (retaspimycin hydrochloride) |
| Nanocarrier Delivery | Improve bioavailability, control release, and target tumors | Enhanced tolerability, improved pharmacokinetics, and reduced systemic toxicity | Micelle-encapsulated this compound prodrugs |
Targeted Protein Degradation Approaches
Traditional Hsp90 inhibitors, while potent, face challenges such as the induction of the heat shock response (HSR), which can protect cancer cells from apoptosis, and dose-limiting toxicities. nih.govnih.gov An alternative strategy that has emerged to overcome these limitations is targeted protein degradation (TPD). nih.govmdpi.com This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate the target protein rather than just inhibiting its function. nih.govthermofisher.com
Development of Proteolysis-Targeting Chimeras (PROTACs) based on this compound Scaffold
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. arxiv.org A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. nih.gov This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. mdpi.comnih.gov
Recognizing the potential of this technology to address the shortcomings of traditional Hsp90 inhibition, researchers have developed PROTACs based on the this compound scaffold. nih.govnih.gov The design of these molecules leverages this compound as the "warhead" to target Hsp90.
The development of the first this compound-based Hsp90 degraders involved designing a series of potential PROTACs by attaching a pomalidomide-derived ligand, which recruits the cereblon (CRBN) E3 ligase, to the 17-position of the this compound molecule. nih.gov This position was chosen as it had been previously used for conjugating other small molecules to this compound without disrupting its binding to Hsp90. nih.gov Various alkyl- and PEG-based linkers of different lengths were used to connect the this compound scaffold to the E3 ligase ligand. nih.govfrontiersin.org
One of the most effective degraders from this work, designated as compound 3a , utilized a PEG2-based linker. frontiersin.orgresearchgate.net This compound was shown to effectively decrease the levels of both the inducible HSP90α and the constitutively expressed HSP90β isoforms in K562 leukemia cells. nih.govfrontiersin.orgresearchgate.net The degradation was confirmed to be dependent on the ubiquitin-proteasome pathway. nih.govnih.gov Importantly, this PROTAC demonstrated an affinity for the Hsp90 N-terminal domain similar to that of the parent this compound molecule, ensuring effective targeting. researchgate.net This approach of degrading Hsp90, rather than simply inhibiting it, may circumvent issues like the heat shock response and other toxicities associated with prolonged inhibition. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The development of this compound analogues has been guided by extensive structure-activity relationship (SAR) studies aimed at improving its pharmacological profile, including reducing its hepatotoxicity and poor water solubility. nih.govimrpress.com These studies have primarily focused on modifications at three key positions: the C-17 and C-19 of the benzoquinone ring and the C-11 of the ansa-bridge. mdpi.comnih.govnih.gov
Modifications at the Ansa-Bridge: The ansa-bridge of this compound is crucial for its binding to Hsp90. mdpi.com Generally, modifications within this aliphatic chain have been found to reduce the compound's anticancer activity, likely due to restricting the flexibility required for optimal interaction with the Hsp90 ATP binding pocket. mdpi.com Opening the ansa-bridge has been shown to decrease both activity and toxicity. nih.gov
Modifications at the C-11 Position: The C-11 hydroxyl group is involved in binding to Hsp90. SAR studies have shown that introducing bulky substituents at this position interferes with Hsp90 binding. nih.govnih.gov Conversely, smaller groups, such as an 11-O-methyl group, are tolerated and can lead to analogues with improved potency compared to derivatives like 17-AAG. nih.govnih.gov Esterification of the 11-OH group can eliminate Hsp90 binding in vitro, but these esters can act as prodrugs, hydrolyzing in cellular environments to release the active compound. nih.gov Quantum mechanics/molecular mechanics studies suggest that a small, electron-attracting group at C-11 is favorable for interaction with the Lys58 residue in the Hsp90 active site, enhancing biological activity. nih.gov
Modifications at the C-19 Position: The C-19 position of the benzoquinone ring is susceptible to nucleophilic attack, which is thought to contribute to the toxicity of this compound. nih.gov Blocking this position by introducing alkyl, aryl, or heteroaryl substituents was explored to suppress this reactivity. mdpi.com These 19-substituted derivatives were found to be significantly more polar and less toxic—in some cases up to 400-fold—than the parent compound. mdpi.comnih.gov A key finding was that substituents at C-19 can induce a favorable conformational switch of the lactam group from a trans to a cis form, which is the conformation required for binding to Hsp90's N-terminal ATP site. mdpi.comnih.gov However, this improved safety profile often comes at the cost of reduced growth-inhibitory potency compared to their 19-unsubstituted counterparts. mdpi.comnih.govnih.gov
Modifications at the C-17 Position: The C-17 methoxy group is a highly amenable position for modification and has been the focus of the most successful derivatization efforts. mdpi.comnih.govacs.org The vinylogous ester nature of this position allows for ready substitution with various nucleophiles, particularly amines. acs.org This has led to the development of key clinical candidates like 17-AAG and 17-DMAG. nih.govmdpi.com Further studies have shown that incorporating rigid C-17 arms, such as piperidyl or cyclohexyl groups, can lead to analogues with very high potency (IC50 values as low as ~0.08 μM) and improved selectivity. nih.gov
Comparative Analysis of Derivative Potency and Specificity
The extensive synthetic efforts to modify this compound have produced a wide array of derivatives with varying potency and specificity. Comparative analyses are crucial for identifying candidates with superior therapeutic potential over the parent compound.
This compound itself is a potent Hsp90 inhibitor but its clinical development was halted due to significant hepatotoxicity and poor solubility. nih.govresearchgate.net Its semi-synthetic derivatives, 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) , were developed to address these limitations. nih.govresearchgate.net
17-AAG vs. This compound: 17-AAG retains the potent anticancer activity of this compound but exhibits reduced hepatotoxicity and improved bioavailability. mdpi.comnih.gov This favorable profile led to it being the first this compound derivative to enter clinical trials for a variety of cancers. mdpi.comnih.gov
17-DMAG vs. 17-AAG: 17-DMAG was developed as a more water-soluble analogue of 17-AAG. nih.govnih.gov In vitro studies across numerous patient-derived tumor explants showed that 17-DMAG is more potent than 17-AAG. nih.govnih.gov For example, in melanoma cell lines, treatment with 17-DMAG led to a more pronounced depletion of Hsp90 compared to 17-AAG at concentrations causing total growth inhibition. nih.gov Despite its advantages in solubility and potency, the clinical development of 17-DMAG was also stopped, in part due to a higher toxicity profile compared to 17-AAG. mdpi.com
Hydroquinone Derivatives: Another strategy to improve solubility was the creation of hydroquinone derivatives. IPI-504 (retaspimycin) , the hydroquinone form of 17-AAG, is significantly more water-soluble. nih.govacs.orgresearchgate.net The hydroquinone form of this compound is considered more active and has a higher affinity for Hsp90 than the quinone form because it can form additional hydrogen bonds with residues in the Hsp90 binding pocket. nih.gov
Specificity and Selectivity: While Hsp90 inhibitors affect multiple client proteins, some derivatives have shown a degree of selectivity. For instance, an estradiol-geldanamycin hybrid was developed that selectively degraded the estrogen receptor (ER) and HER2 in MCF7 breast cancer cells, while sparing other client proteins like Raf-1. mdpi.com Modifications at the C-17 position with tryptamine (B22526) moieties yielded new derivatives that not only had 1.9 to 2.3 times higher water solubility than this compound but also exhibited selective cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells. japsonline.com Similarly, compound 1b (17-[2-(piperidinyl-1'-yl)-ethylamino]-17-demethoxythis compound) showed higher anti-proliferation activity in several cancer cell lines compared to this compound and 17-AAG, while being less inhibitory towards normal Buffalo rat liver cells. merckmillipore.com
Table 1: Comparative Potency of this compound and Key Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 / Kd | Cell Line / Assay | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Hsp90 | Kd = 2.9 μM | Isothermal Titration Calorimetry | Baseline binding affinity. | nih.gov |
| 19-Methylthis compound | Hsp90 | Kd = 16.3 μM | Isothermal Titration Calorimetry | ~5-fold loss of binding affinity compared to this compound. | nih.gov |
| 17-AAG | Hsp90 Client Proteins | Potent (nM range) | Various Cancer Cell Lines | Retains potency of this compound with reduced hepatotoxicity. | mdpi.comnih.gov |
| 17-DMAG | Hsp90 Client Proteins | More potent than 17-AAG | Panel of 64 tumor explants | Greater potency and water solubility than 17-AAG. | nih.govnih.gov |
| Compound 25 (rigid C-17 arm) | Hsp90 Client Proteins | IC50 ~0.08 μM | SKBR-3, SKOV-3 cells | Higher potency than 17-AAG and reblastatin in specific cell lines. | nih.gov |
| Compound 1b | Hsp90 Client Proteins | More effective than 17-AAG | MCF7, HeLa, HCT116 cells | Higher anti-proliferation activity than 17-AAG and less toxic to normal liver cells. | merckmillipore.com |
| Glycoconjugate 26 | Hsp90 Client Proteins | IC50 = 70.2-380.9 nM | Various Cancer Cell Lines | Potent prodrug activated by β-glucosidase in cancer cells. | nih.gov |
| Galactosyl derivative 27 | Hsp90 Client Proteins | IC50 > 8000 nM | Various Cancer Cell Lines | Significantly reduced activity compared to the glucose-based prodrug. | nih.gov |
Preclinical Investigations of Geldanamycin and Derivatives: Cellular and Molecular Effects
Impact on Cell Proliferation and Viability
Geldanamycin (B1684428) and its analogs have consistently demonstrated potent anti-proliferative activity across a wide spectrum of human cancer cell lines. mdpi.com By inhibiting Hsp90, these compounds trigger the degradation of client proteins essential for cell growth and survival, leading to a reduction in cell viability. japsonline.com
For instance, studies have shown that this compound can inhibit the proliferation of various cancer cells with IC50 values in the nanomolar range. nih.gov One study reported that a novel derivative, 17-ABAG, effectively inhibited the proliferation of the androgen-dependent prostate cancer cell line, LNCaP. nih.gov Similarly, other research has demonstrated the cytotoxic effects of new this compound derivatives on human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. japsonline.com The anti-proliferative effects are not limited to cancer cells, as this compound has also been shown to inhibit the metabolism and movement of non-cancerous cell lines like NIH3T3 fibroblasts. nih.gov
| Cell Line | Cancer Type | Compound | IC50 (nM) |
|---|---|---|---|
| AB1 | Murine Mesothelioma | This compound | Data not specified |
| AE17 | Murine Mesothelioma | This compound | Data not specified |
| VGE62 | Human Mesothelioma | This compound | Data not specified |
| JU77 | Human Mesothelioma | This compound | Data not specified |
| MSTO-211H | Human Mesothelioma | This compound | Data not specified |
| NIH3T3 | Murine Fibroblast (Non-cancerous) | This compound | 59 |
| LNCaP | Prostate Cancer | 17-ABAG | Data not specified |
Induction of Programmed Cell Death (Apoptosis) in Cell Models
A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The inhibition of Hsp90 leads to the destabilization and subsequent degradation of numerous oncogenic proteins that are critical for cell survival, thereby tipping the cellular balance towards apoptosis. nih.gov
Research has shown that this compound can induce apoptosis in various cancer cell types, including leukemia, colon cancer, and breast cancer. nih.gov In human epithelial ovarian carcinoma cell lines (OVCAR-3 and SK-OV-3), this compound treatment led to a decrease in anti-apoptotic proteins like Bid, Bcl-2, Bcl-xL, and survivin, and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53. researchgate.net This was accompanied by a loss of mitochondrial transmembrane potential, cytochrome c release, and activation of caspases-8, -9, and -3, all of which are hallmarks of apoptosis. researchgate.net Furthermore, the combination of this compound with parthenolide (B1678480) was found to enhance these apoptotic effects. researchgate.net In another study, the this compound derivative 17-ABAG was shown to induce apoptosis in LNCaP prostate cancer cells through a classic apoptotic pathway. nih.gov
Modulation of Cell Cycle Progression (e.g., G1, G2/M Arrest)
This compound has been shown to disrupt the normal progression of the cell cycle, a tightly regulated process that governs cell division. By targeting Hsp90, this compound leads to the degradation of key cell cycle regulatory proteins, resulting in cell cycle arrest at specific checkpoints, such as G1 and G2/M.
For example, in K562 erythroleukemic cells, this compound treatment was found to cause an arrest in the G2/M phase of the cell cycle. nih.gov This arrest was associated with the downregulation of cyclin B1 and inhibition of Cdc2 protein phosphorylation, both of which are critical for the G2/M transition. nih.gov The study also noted an upregulation of p27KIP1, which may contribute to the inhibition of Cdc2 kinase activity. nih.gov In p53-negative leukemia cell lines like Jurkat and HL-60, this compound was observed to abrogate the G2 arrest induced by DNA-damaging agents, suggesting a role in sensitizing cancer cells to chemotherapy. nih.gov Conversely, in p53-positive ML-1 cells, this compound did not abrogate G2 arrest, possibly due to the induction of p21. nih.gov
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| K562 | Erythroleukemia | G2/M Arrest | Downregulation of cyclin B1, Inhibition of Cdc2 phosphorylation, Upregulation of p27KIP1 |
| Jurkat | Leukemia (p53-negative) | Abrogation of Doxorubicin-induced G2 Arrest | Depletion of Chk1 |
| HL-60 | Leukemia (p53-negative) | Abrogation of Doxorubicin-induced G2 Arrest | Depletion of Chk1 |
| ML-1 | Leukemia (p53-positive) | No abrogation of G2 arrest | Induction of p21 |
Effects on Cellular Migration and Invasion in Preclinical Models
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have demonstrated that this compound can inhibit these processes, suggesting its potential to interfere with tumor progression. nih.govnih.gov
In vitro experiments have shown that nanomolar concentrations of this compound can significantly reduce the migration and invasion of mesothelioma cells. nih.govnih.gov This inhibitory effect is thought to be mediated, at least in part, by the binding of this compound to the mitochondrial membrane voltage-dependent anion channel (VDAC), which increases intracellular Ca2+ levels and reduces the plasma membrane cationic current, ultimately suppressing urokinase activity and cell invasion. mdpi.com Furthermore, in glioma cells, this compound has been shown to decrease cell migration and reduce the phosphorylation of focal adhesion kinase (FAK), a key protein involved in cell motility. nih.gov
Modulation of Specific Intracellular Signaling Pathways (beyond direct Hsp90 client degradation)
While the primary mechanism of action of this compound is the degradation of Hsp90 client proteins, its effects ripple through various intracellular signaling pathways, further contributing to its anticancer activity.
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting angiogenesis and metastasis. nih.govyoutube.com HIF-1α, the oxygen-regulated subunit of HIF-1, is a client protein of Hsp90. nih.gov
This compound has been shown to induce the degradation of HIF-1α protein in a dose- and time-dependent manner under both normal and hypoxic conditions in prostate cancer cells. nih.gov This leads to the inhibition of HIF-1α's transcriptional activity and a reduction in the expression of its downstream targets, such as vascular endothelial growth factor (VEGF). nih.gov The degradation of HIF-1α by this compound occurs via the proteasome pathway. nih.gov However, some studies have shown a bimodal effect, where low doses of Hsp90 inhibitors, including this compound, can actually increase HIF-1-dependent reporter gene activity, while higher doses lead to its reduction. aacrjournals.org This suggests that the concentration of this compound is a critical factor in its ability to regulate the HIF-1 pathway. aacrjournals.org
Inflammatory Response Modulation
This compound and its derivatives have demonstrated significant modulatory effects on inflammatory responses in various preclinical models. As an inhibitor of Heat Shock Protein 90 (Hsp90), this compound interferes with intracellular signaling pathways that are crucial for the production of inflammatory cytokines. nih.gov
In murine macrophage cell lines, such as J774 and RAW264.7, this compound has been shown to effectively reduce the inflammatory response triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov This is evidenced by a significant decrease in the secretion of tumor necrosis factor-alpha (TNF-α). nih.gov For instance, in J774 cells pre-treated with this compound, LPS-induced TNF-α levels were markedly reduced in a time-dependent manner. nih.gov
The mechanism behind this reduction in TNF-α involves the modulation of CD14, the primary receptor for LPS. nih.gov this compound treatment leads to a notable decrease in the surface expression of CD14 on macrophages, which is attributed to rapid internalization of the receptor without subsequent replacement. nih.gov This effect appears to be specific to CD14, as the expression of other surface receptors like the FC-γ receptor and TNF receptors remains unaffected. nih.gov
Furthermore, this compound has been found to potently inhibit the production of other key inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β), in activated macrophages. nih.gov The inhibitory action of this compound on cytokine production is not primarily at the transcriptional level. Instead, it significantly reduces the stability of inflammatory cytokine messenger RNA (mRNA) transcripts and also hinders their translation into proteins. nih.gov This post-transcriptional regulation may be linked to the inhibition of p38 mitogen-activated protein kinase, a kinase known to control the stability and translation of these transcripts. nih.gov
| Compound | Model System | Inducer | Key Inflammatory Mediators Affected | Observed Effect |
|---|---|---|---|---|
| This compound | Murine Macrophage Cell Line (J774) | LPS | TNF-α, CD14 Surface Expression | Reduced TNF-α secretion and decreased CD14 surface expression. nih.gov |
| This compound | Macrophage Cell Line (RAW264.7) | LPS | TNF-α, IL-6, IL-1β | Potent inhibition of cytokine production. nih.gov |
| This compound | Mouse Model (Carrageenan-induced paw edema) | Carrageenan | Nitric Oxide (NO) | Inhibited NO release and reduced edema formation. nih.govnih.gov |
Tissue and Cell-Type Specific Responses in Research Models
Inhibition of T Cell Function and Proliferation
This compound has been shown to be a potent inhibitor of T-lymphocyte activation and proliferation. nih.govoup.com This inhibitory effect is achieved by disrupting the function of Hsp90, which is essential for the proper folding and activation of key signaling proteins in T cells. nih.govlinkgroup.hu
Stimulation of peripheral T-lymphocytes, whether through the T-cell receptor (TCR) or with agents like phorbol (B1677699) ester (PMA) and ionomycin, leads to a significant increase in cell proliferation. nih.gov However, simultaneous treatment with this compound completely abolishes this proliferative response. nih.gov
The anti-proliferative effect of this compound is linked to its ability to block critical events in T-cell activation, including the secretion of interleukin-2 (B1167480) (IL-2) and the expression of IL-2 receptors. nih.govnih.gov IL-2 is a crucial cytokine for T-cell proliferation, and its receptor is necessary for T cells to respond to IL-2. This compound significantly reduces IL-2 secretion from stimulated T cells and prevents the upregulation of IL-2 receptors on their surface. nih.govlinkgroup.hu This blockade of the IL-2 signaling pathway effectively halts T-cell proliferation.
Furthermore, this compound disrupts the activation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor involved in the expression of genes required for T-cell activation and immune response. nih.gov The inhibition of these kinase-related signaling events underscores the critical role of Hsp90–kinase complexes in the process of T-cell activation. nih.gov
| Compound | Cell Type | Key Processes Inhibited | Molecular Effects |
|---|---|---|---|
| This compound | Peripheral T-lymphocytes | Proliferation, Activation | Decreased IL-2 secretion, inhibited IL-2 receptor expression, disrupted NF-AT activation. nih.govlinkgroup.hunih.gov |
Neuroprotective Properties (e.g., against MPTP-induced dopaminergic neurotoxicity)
This compound has demonstrated neuroprotective effects in preclinical models of Parkinson's disease. nih.gov Specifically, in a mouse model using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurotoxicity, pretreatment with this compound has been shown to be protective. nih.govdntb.gov.ua MPTP is a compound that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. mdpi.comresearchgate.net
Studies have shown that this compound administration prior to MPTP treatment can increase the residual dopamine (B1211576) content and preserve tyrosine hydroxylase immunoreactivity in the striatum of mice. nih.gov This indicates a protective effect on dopaminergic neurons. The neuroprotective mechanism of this compound is linked to its ability to inhibit Hsp90, which in turn leads to the induction of other heat shock proteins, particularly Hsp70. nih.gov
The induction of Hsp70 is a critical component of the cellular stress response and is known to have neuroprotective functions. nih.gov In the presence of this compound, there is a significant increase in Hsp70 levels, which is associated with the activation of the heat shock factor 1 (HSF1). nih.gov HSF1 is a transcription factor that binds to the heat shock element in the promoter region of the Hsp70 gene, thereby initiating its transcription. This compound treatment enhances the nuclear levels of HSF1 and its binding to the Hsp70 promoter. nih.gov
These findings suggest that the pharmacological inhibition of Hsp90 by this compound can trigger a protective molecular cascade involving the induction of Hsp70, which helps to mitigate the neurotoxic effects of MPTP. nih.gov Some derivatives of this compound have also been investigated for their neuroprotective potential, with some showing a favorable therapeutic index between neuroprotective and neurotoxic activities. nih.govacs.org
| Compound | Neurotoxicity Model | Key Neuroprotective Effects | Proposed Mechanism of Action |
|---|---|---|---|
| This compound | MPTP-induced dopaminergic neurotoxicity in mice | Increased residual dopamine content, preserved tyrosine hydroxylase immunoreactivity. nih.gov | Inhibition of Hsp90 leading to the induction of Hsp70 via HSF1 activation. nih.gov |
| 19-phenyl this compound | A53T α-synuclein overexpression in human dopaminergic SH-SY5Y cells | Ameliorated α-synuclein oligomer formation, restored proteasomal activity, and reduced cellular toxicity. nih.govacs.org | Induction of a heat shock response and activation of autophagy. acs.org |
Anti-Parasitic Activity (e.g., against Schistosoma japonicum, Brugia malayi)
This compound and its derivatives have shown promising anti-parasitic activity against a range of parasites, including those responsible for major tropical diseases. nih.govnih.gov This activity is attributed to the inhibition of Hsp90, a molecular chaperone that is essential for the survival, development, and differentiation of these parasites. nih.govnih.gov
In vitro studies have demonstrated the efficacy of this compound and its derivatives against adult Schistosoma japonicum, one of the causative agents of schistosomiasis. nih.govwikipedia.org Treatment with these compounds resulted in significant mortality of the worms. nih.govmdpi.com For instance, the less toxic derivative 17-AAG was found to be as effective as the parent compound this compound in killing S. japonicum. nih.govnih.gov
Similarly, these compounds have shown activity against adult Brugia malayi, a filarial nematode that causes lymphatic filariasis. nih.govwikipedia.org Some derivatives, such as DMAG and 5'-bromogeldanoxazinone, were even more active than 17-AAG against B. malayi. nih.govnih.gov The Hsp90 inhibitor was also found to be effective against the filarial nematode Brugia pahangi, killing both adult worms and microfilariae in vitro. nih.gov
The reliance of parasites on Hsp90 for various life cycle stages, including adaptation to different host environments, makes this protein an attractive target for anti-parasitic drug development. nih.gov The demonstrated in vitro efficacy of this compound and its derivatives supports the continued evaluation of this class of compounds as potential broad-spectrum anti-parasitic agents. nih.govnih.gov
| Compound/Derivative | Parasite Species | Observed In Vitro Effect |
|---|---|---|
| This compound, 17-AAG | Schistosoma japonicum | Significant mortality of adult worms. nih.govnih.gov |
| This compound, 17-AAG, DMAG, 5'-bromogeldanoxazinone | Brugia malayi | Effective in killing adult worms; DMAG and 5'-bromogeldanoxazinone showed higher activity than 17-AAG. nih.govnih.gov |
| This compound | Brugia pahangi | Killed adult worms and microfilariae. nih.gov |
Effects on Various Cancer Cell Lines and Preclinical Tumor Models (e.g., Glioblastoma, Prostate Carcinoma, Breast, Ovarian, Mesothelioma)
This compound and its derivatives have been extensively studied for their anti-cancer properties across a wide range of cancer cell lines and preclinical tumor models. mdpi.com The primary mechanism of action is the inhibition of Hsp90, which leads to the degradation of numerous client proteins that are essential for tumor cell growth, proliferation, and survival. oup.comwikipedia.org
In thyroid cancer cell lines, including papillary, follicular, Hürthle cell, and anaplastic types, this compound has been shown to inhibit cell proliferation in a time- and dose-dependent manner. oup.com This anti-proliferative effect is accompanied by the down-regulation of oncoproteins that are clients of Hsp90. oup.com Furthermore, this compound can inhibit epidermal growth factor-induced invasion in these cell lines. oup.com
Preclinical studies in mesothelioma have yielded mixed results. In vitro, nanomolar concentrations of this compound significantly reduced the growth, invasion, and migration of mesothelioma cell lines. nih.govplos.orgnih.gov However, in an in vivo orthotopic preclinical model of mesothelioma, administration of this compound as a single agent did not result in significant anti-cancer activity, with no notable effect on tumor proliferation or invasion. nih.govplos.orguwa.edu.au
The anti-proliferative activity of this compound derivatives has also been demonstrated in various other cancer cell lines, with IC50 values often in the nanomolar range. mdpi.com For example, a glycoconjugate derivative of this compound showed potent antiproliferative activity against several cancerous cell lines, with IC50 values ranging from 70.2 to 380.9 nM. mdpi.com
| Cancer Type | Model | Key Findings |
|---|---|---|
| Thyroid Cancer (Papillary, Follicular, Hürthle cell, Anaplastic) | Cell Lines | Inhibited cell proliferation, down-regulated oncoproteins, inhibited EGF-induced invasion. oup.com |
| Mesothelioma | Cell Lines | Reduced cell growth, invasion, and migration at nanomolar concentrations. nih.govplos.orgnih.gov |
| Mesothelioma | Orthotopic Preclinical Model | No significant anti-cancer activity as a single agent. nih.govplos.orguwa.edu.au |
| Various Cancers | Cell Lines | Potent antiproliferative activity of this compound derivatives with IC50 values in the nanomolar range. mdpi.com |
Synergistic Effects in Combination Preclinical Studies (e.g., with Radiation, other anti-cancer agents)
Preclinical studies have explored the potential of this compound and its derivatives to enhance the efficacy of other anti-cancer therapies, including radiation and conventional chemotherapeutic agents. The rationale for these combination studies is based on the role of Hsp90 in stabilizing proteins that are involved in DNA repair and cell survival pathways, which can contribute to treatment resistance.
The combination of Hsp90 inhibitors with other therapies has shown promise in overcoming resistance and achieving synergistic anti-tumor effects. For instance, in the context of malaria, the Hsp90 inhibitor SNX-0723, in combination with the phosphatidylinositol 3-kinase inhibitor PIK-75, has been shown to synergistically reduce the liver-stage parasite load. asm.org While this is in the context of an infectious disease, it highlights the potential for synergistic interactions involving Hsp90 inhibitors.
In cancer, combination therapies are a well-established strategy to combat drug resistance, and this approach has been extensively explored with Hsp90 inhibitors. asm.org The ability of this compound and its derivatives to deplete client proteins that are critical for tumor cell survival can sensitize cancer cells to the effects of other treatments.
Further research is needed to fully elucidate the synergistic potential of this compound and its derivatives in combination with a broader range of anti-cancer agents and radiation therapy in various preclinical cancer models.
Mechanisms of Resistance to Geldanamycin and Hsp90 Inhibitors in Research Models
Research Strategies to Overcome Resistance (e.g., Hsp70/Hsp27 Targeting, Combination Approaches)
The development of resistance is a significant challenge in the therapeutic application of geldanamycin (B1684428) and other Heat Shock Protein 90 (Hsp90) inhibitors. A primary mechanism contributing to this resistance involves the cellular stress response. Inhibition of Hsp90 often triggers the activation of Heat Shock Factor 1 (HSF1), which in turn leads to the upregulation of other protective heat shock proteins, notably Hsp70 and Hsp27 aacrjournals.orgmdpi.commdpi.comacs.org. These proteins can act as prosurvival chaperones, potentially counteracting the effects of Hsp90 inhibition and contributing to drug resistance mdpi.commdpi.com. Consequently, research has focused on strategies that either target these compensatory pathways or combine Hsp90 inhibition with other therapeutic modalities to enhance efficacy and overcome resistance.
Targeting Hsp70 and Hsp27
Strategies aimed at inhibiting the compensatory upregulation of Hsp70 and Hsp27 have shown promise in restoring sensitivity to Hsp90 inhibitors. Studies have indicated that down-regulating Hsp70 can sensitize tumor cells to Hsp90 inhibitors like 17-allylamino-17-demethoxythis compound (B10781263) (17-AAG) aacrjournals.org. By preventing the induction of Hsp70, which often occurs as a feedback mechanism following Hsp90 inhibition, the effectiveness of Hsp90-targeted therapies can be enhanced mdpi.commdpi.com. Compounds such as quercetin (B1663063) and KNK437, known to suppress the cellular heat shock response by inhibiting HSF1 activity, have demonstrated the ability to sensitize cells to Hsp90-directed agents by blocking Hsp70 and Hsp27 induction aacrjournals.orgplos.org. Furthermore, research suggests that Hsp70 inhibitors can lead to the degradation of Hsp90 client proteins, thereby restoring sensitivity to Hsp90 inhibition nih.gov. Similarly, the inhibition or knockdown of Hsp27 has been shown to potentiate the effects of Hsp90 inhibitors, such as this compound, particularly in targeting cancer stem-like cells nih.gov. Upregulation of Hsp27 has been specifically linked to resistance to 17-AAG through glutathione-mediated pathways aacrjournals.org.
Combination Approaches
Combining Hsp90 inhibitors with other anticancer agents represents a multifaceted strategy to combat resistance and improve therapeutic outcomes.
Combination with Chemotherapy: Synergistic effects have been observed when Hsp90 inhibitors are combined with conventional chemotherapeutic agents. For instance, the co-treatment of cells with 17-AAG and cisplatin (B142131) has demonstrated enhanced cell killing, partly by inhibiting the HSF1-induced upregulation of Hsp70 and Hsp27 aacrjournals.org. This compound and its derivative 17-AAG have also been shown to sensitize cancer cells to paclitaxel (B517696) (Taxol), increasing its cytotoxic properties nih.gov.
Combination with Radiotherapy: Hsp90 inhibitors can act as radiosensitizers, augmenting the effects of radiation therapy. This effect is particularly pronounced in cancer cell lines that exhibit significant Hsp70 induction following Hsp90 inhibition. The concurrent prevention of Hsp70 induction alongside Hsp90 inhibition has been shown to further enhance radiosensitization plos.orgamegroups.org.
Combination with Targeted Therapies: In cancers characterized by specific genetic alterations, such as HER2 overexpression or EGFR mutations, Hsp90 inhibitors are being explored to overcome resistance to targeted therapies. For example, this compound derivatives have been investigated for their potential to counteract resistance to trastuzumab (Herceptin) in HER2-positive breast cancer models nih.govoup.com. In melanoma, Hsp90 inhibitors like ganetespib (B611964) have demonstrated synergistic activity with BRAF or MEK inhibitors, suggesting a role in preventing or delaying acquired resistance to these targeted agents aacrjournals.org.
Combination with Proteasome Inhibitors: The combination of Hsp90 inhibitors, such as 17-AAG, with proteasome inhibitors like bortezomib (B1684674) has shown good tolerability and efficacy in preclinical models of multiple myeloma mdpi.com.
Targeting HSF1: Directly targeting HSF1, the upstream regulator of the heat shock response, offers another avenue to prevent the compensatory induction of Hsp70 and Hsp27 that arises from Hsp90 inhibition mdpi.com.
Novel Drug Modalities: Emerging strategies include the development of chimeric drugs designed to target multiple HSPs simultaneously or the use of Proteolysis-Targeting Chimeras (PROTACs) engineered to induce the degradation of Hsp90, rather than just inhibiting its activity mdpi.com.
These research strategies highlight the complex interplay between Hsp90 inhibition and cellular stress responses, providing rationales for developing combination therapies and novel molecular approaches to improve the clinical efficacy of this compound and related compounds.
Table 1: Strategies to Overcome Resistance to this compound and Hsp90 Inhibitors in Research Models
| Strategy Type | Specific Agent(s) / Approach | Primary Target(s) | Observed Effect in Research Models | Key Findings/References |
| Hsp70/Hsp27 Targeting | Quercetin, KNK437, Hsp70 inhibitors | Hsp70, HSF1, Hsp27 | Sensitization of tumor cells to Hsp90 inhibitors (e.g., 17-AAG, this compound) by blocking compensatory upregulation of Hsp70/Hsp27. | aacrjournals.orgmdpi.commdpi.complos.orgnih.gov |
| siRNA-mediated knockdown of Hsp27 | Hsp27 | Potentiates the targeting effect of Hsp90 inhibitors (e.g., this compound) on cancer stem cells. | nih.gov | |
| Combination Therapy | Hsp90 Inhibitors (e.g., 17-AAG, this compound) + Cisplatin | Hsp90, HSF1 | Synergistic cell killing; blocks HSF1-induced Hsp70/Hsp27 upregulation. | aacrjournals.org |
| Hsp90 Inhibitors + Radiotherapy | Hsp90, Hsp70 | Enhanced radiosensitization, particularly when Hsp70 induction is prevented; suppression of DNA double-strand break repair. | plos.orgamegroups.org | |
| 17-AAG + Trastuzumab | Hsp90, HER2 | Demonstrated anticancer activity in HER2-positive breast cancer models progressing on Trastuzumab. | nih.govoup.com | |
| Ganetespib + BRAF/MEK Inhibitors | Hsp90, BRAF/MEK | Overcomes BRAF-inhibitor resistance; synergistic activity observed in melanoma models, potentially delaying acquired resistance. | aacrjournals.org | |
| 17-AAG + Bortezomib | Hsp90, Proteasome | Well-tolerated and effective in multiple myeloma models. | mdpi.com | |
| Targeting HSF1 | Inhibitors of HSF1 | HSF1 | Prevents the induction of Hsp70 and Hsp27 triggered by Hsp90 inhibition, thereby enhancing sensitivity. | mdpi.com |
| Novel Modalities | PROTACs targeting Hsp90 | Hsp90 | Induces degradation of Hsp90 via the ubiquitin-proteasome pathway, offering an alternative to direct inhibition. | mdpi.com |
| Chimeric drugs targeting multiple HSPs | Multiple HSPs | Simultaneous targeting of various HSPs involved in cancer progression. | mdpi.com |
Compound List:
this compound (GA)
17-Allylamino-17-demethoxythis compound (17-AAG, Tanespimycin)
17-Demethoxy-17-dimethylaminoethylaminothis compound (17-DMAG, Alvespimycin)
IPI-504 (Retaspimycin hydrochloride)
NVP-AUY922
Ganetespib (STA9090)
Radicicol
Quercetin
KNK437
Bortezomib
Paclitaxel (Taxol)
Cisplatin
Trastuzumab (Herceptin)
Vemurafenib
MEK inhibitors
Advanced Research Methodologies and Analytical Approaches Applied to Geldanamycin Studies
Bioinformatics and Systems Biology Approaches
Transcription Factor Binding Motif Prediction (e.g., Galaxy Cistrome)
Bioinformatic analyses have been utilized to predict transcription factor binding motifs within the promoter regions of genes affected by geldanamycin (B1684428). Galaxy Cistrome analyses, for instance, have been employed to identify key transcription factors regulating gene expression in response to this compound treatment. These studies have identified specific motifs associated with cellular responses.
Galaxy Cistrome analyses identified the NF-κB DNA binding motif (Rel) as a top transcription factor associated with genes modulated by this compound and its derivative 17-DMAG nih.gov. Subsequent Ingenuity Pathway Analysis (IPA) of these genes revealed the NF-κB pathway as a prominent network, suggesting a significant role for NF-κB signaling in the cellular effects of this compound nih.gov.
Connectivity Map (CMap) and LINCS Databases for Signature Antagonism
The Connectivity Map (CMap) and the Library of Integrated Network-based Cellular Signatures (LINCS) databases are powerful resources for identifying drug candidates that can reverse disease-associated gene expression signatures. This compound has been investigated using these platforms to identify its potential as a therapeutic agent.
Analyses integrating CMap and LINCS databases have identified this compound as a significant antagonist of an "invasive signature" observed in mesothelioma models nih.govplos.orgresearchgate.net. Specifically, interrogation of the LINCS L1000 Chem Pert repository and the CMap database revealed this compound to be significantly associated with this invasive signature in both databases, with reported p-values of < 0.0001 for LINCS L1000 and 0.012 for CMap nih.govplos.org. This compound is cataloged as a small molecule within the HMS LINCS database harvard.edu. Furthermore, canonical pathway analysis and Gene Set Enrichment Analysis (GSEA) have implicated muscle development and myogenesis pathways in invasive mesothelioma, with this compound identified as a potential modulator of these pathways nih.govplos.org.
In Vitro Cell-Based Assays
A range of in vitro cell-based assays have been employed to evaluate the biological effects of this compound, including its impact on cell proliferation, viability, apoptosis, cell cycle progression, migration, invasion, and colony formation.
Proliferation and Viability Assays (e.g., IC50 determination)
This compound has demonstrated potent antiproliferative and cytotoxic activity across various cancer cell lines, with half-maximal inhibitory concentrations (IC50) frequently reported in the low nanomolar range.
Mesothelioma Cell Lines: this compound exhibited IC50 values in the low nanomolar range against human mesothelioma cell lines (VGE62, JU77, MSTO-211H) and murine mesothelioma cell lines (AB1, AE17) nih.govbiorxiv.org. The non-cancerous fibroblast cell line NIH3T3 also showed sensitivity, with an IC50 of 59 nM nih.govbiorxiv.org.
Other Cancer Cell Lines: Studies on this compound derivatives have also reported significant antiproliferative activity. For example, glycoconjugate 26 displayed IC50 values between 70.2 and 380.9 nM against several cancer cell lines mdpi.com. Alkyne derivative 6 showed an IC50 of 60 nM against the MDA-MB-231 breast cancer cell line mdpi.com. Derivative 3 had IC50 values of 82.50 µg/ml in human breast carcinoma (MCF-7) and 114.35 µg/ml in human hepatocellular carcinoma (HepG2) cells japsonline.com.
Thyroid Cancer Cell Lines: In thyroid cancer cell lines treated with 50 nM this compound for 6 days, varying degrees of growth inhibition were observed: TPC-1 (29.4%), FTC-133 (97.5%), FTC-236 (96.7%), FTC-238 (10.8%), XTC-1 (70.9%), and ARO (45.5%) nih.gov.
Table 1: this compound Proliferation and Viability Data (IC50 Values)
| Cell Line / Type | IC50 (nM) / Growth Inhibition (%) | Reference |
| AB1 (Mesothelioma) | Low nanomolar | nih.govbiorxiv.org |
| AE17 (Mesothelioma) | Low nanomolar | nih.govbiorxiv.org |
| VGE62 (Mesothelioma) | Low nanomolar | nih.govbiorxiv.org |
| JU77 (Mesothelioma) | Low nanomolar | nih.govbiorxiv.org |
| MSTO-211H (Mesothelioma) | Low nanomolar | nih.govbiorxiv.org |
| NIH3T3 (Fibroblast) | 59 nM | nih.govbiorxiv.org |
| MDA-MB-231 (Breast, Derivative 6) | 60 nM | mdpi.com |
| MCF-7 (Breast, Derivative 3) | 82.50 µg/ml | japsonline.com |
| HepG2 (Hepatocellular, Derivative 3) | 114.35 µg/ml | japsonline.com |
| TPC-1 (Thyroid) | 29.4% inhibition at 50 nM | nih.gov |
| FTC-133 (Thyroid) | 97.5% inhibition at 50 nM | nih.gov |
| FTC-236 (Thyroid) | 96.7% inhibition at 50 nM | nih.gov |
| FTC-238 (Thyroid) | 10.8% inhibition at 50 nM | nih.gov |
| XTC-1 (Thyroid) | 70.9% inhibition at 50 nM | nih.gov |
| ARO (Thyroid) | 45.5% inhibition at 50 nM | nih.gov |
Apoptosis and Cell Cycle Analysis
This compound has been shown to induce apoptosis and disrupt the cell cycle in various cancer cell types. These effects are often mediated through modulation of key cell cycle regulatory proteins and induction of programmed cell death pathways.
Cell Cycle Arrest: this compound treatment has been reported to cause cell cycle arrest. In K562 erythroleukemic cells, it induced G2/M phase arrest, associated with downregulation of cyclin B1 and inhibition of Cdc2 protein phosphorylation nih.gov. In rhabdomyosarcoma (RMS) cells, this compound caused arrest in both G1 and G2/M phases, with G1 arrest being transient nih.gov. In human retinal pigment epithelial cells, this compound and its analog 17-AAG led to growth arrests in G1 and S phases nih.gov. Myeloma cells treated with this compound derivatives showed cell cycle abnormalities, including a halt in the G1 phase and a decrease in the G2/M phase population nih.gov.
Apoptosis Induction: this compound treatment induces apoptosis, evidenced by Annexin V-positive staining, caspase-3 activation, and poly(ADP-ribose) polymerase (PARP) cleavage nih.govjmb.or.kr. In gastric cancer cells, this compound treatment induced apoptosis spandidos-publications.comnih.gov. The compound WK-88-1, a this compound analog, induced apoptosis by downregulating Hsp90 client proteins and increasing caspase-3, -8, and -9 activities jmb.or.kr. This compound can also induce apoptosis via a p53-independent mechanism ashpublications.org and may promote apoptosis by inducing HSP 70, which can inhibit the JNK signaling pathway spandidos-publications.com.
Table 2: this compound-Induced Apoptosis and Cell Cycle Effects
| Cell Line / Type | Cell Cycle Arrest Phase | Apoptosis Induction Markers / Evidence | Reference |
| K562 (Erythroleukemic) | G2/M | Downregulation of cyclin B1, inhibited Cdc2 phosphorylation | nih.gov |
| RMS (Rhabdomyosarcoma) | G1 (transient), G2/M | Annexin V+, caspase-3 activation, PARP cleavage | nih.gov |
| SGC-7901 (Gastric Cancer) | Not specified | Induced apoptosis | spandidos-publications.comnih.gov |
| Retinal Pigment Epithelial Cells | G1, S | Increased sub-G1 hypodiploid population, apoptotic cell death, P53/P21 upregulation | nih.gov |
| U266 (Myeloma) | G1 (halted), G2/M (decreased) | Caspase-3 activation | nih.gov |
| MCF-7 / MDA-MB-231 (Breast, WK-88-1) | Not specified | Caspase-3, -8, -9 activation, PARP cleavage | jmb.or.kr |
| Various Cancer Cells | Not specified | p53-independent mechanism | ashpublications.org |
| Striatal Cells | Not specified | HSP 70 induction, potential inhibition of JNK/c-Jun pathway | spandidos-publications.com |
Cell Migration, Invasion, and Colony Formation Assays
This compound has been observed to inhibit key processes involved in cancer progression, including cell migration, invasion, and colony formation, suggesting its potential to impede metastasis.
Migration and Invasion Inhibition: this compound significantly inhibited cell migration and invasion in a concentration-dependent manner across multiple cell types nih.govbiorxiv.orgnih.govspandidos-publications.comiiarjournals.org. In mesothelioma cells, it reduced migration and invasion nih.govbiorxiv.org. In gastric cancer cells (SGC-7901), this compound at 0.4 µM significantly inhibited migration and invasion through Matrigel spandidos-publications.com. It also inhibited the chemotaxis of rhabdomyosarcoma (RMS) cells towards hepatocyte growth factor and blocked their homing into bone marrow nih.gov. Furthermore, this compound was shown to inhibit HGF/SF-mediated tumor cell invasion and EGF-stimulated invasion in thyroid cancer cell lines nih.goviiarjournals.org.
Colony Formation: In soft agar (B569324) colony formation assays using JU77 human mesothelioma cells, this compound significantly decreased colony growth at concentrations of 6.25 nM and higher nih.govbiorxiv.org.
Table 3: this compound Effects on Cell Migration, Invasion, and Colony Formation
| Assay Type | Cell Line / Type | Findings | Reference |
| Colony Formation Assay | JU77 (Mesothelioma) | Significantly decreased growth at ≥ 6.25 nM | nih.govbiorxiv.org |
| Migration Assay | AB1, AE17, VGE62, NIH3T3 (Mesothelioma/Fibroblast) | Significantly inhibited in a concentration-dependent manner | nih.govbiorxiv.org |
| Invasion Assay | AB1, AE17, VGE62, NIH3T3 (Mesothelioma/Fibroblast) | Significantly inhibited in a concentration-dependent manner | nih.govbiorxiv.org |
| Migration Assay | SGC-7901 (Gastric Cancer) | Significantly inhibited at 0.4 µM | spandidos-publications.com |
| Invasion Assay (Matrigel) | SGC-7901 (Gastric Cancer) | Significantly inhibited at 0.4 µM | spandidos-publications.com |
| Chemotaxis Assay | RMS cells | Inhibited towards HGF gradient | nih.gov |
| Homing Assay | RMS cells | Blocked homing into bone marrow | nih.gov |
| Invasion Assay | Glioma cells | Inhibited migration | iiarjournals.org |
| Invasion Assay | Thyroid cancer cell lines | Inhibited EGF-stimulated invasion | nih.gov |
Compound List
this compound (GA)
17-AAG (17-allylamino-17-demethoxy-geldanamycin)
WK-88-1 (this compound analog)
Compound 2 (17-(tryptamine)-17-demethoxythis compound)
Compound 3 (17-(5′-methoxytryptamine)-17-demethoxythis compound)
17-DMAG (17-desmethoxy-17-N,N-dimethylamino-geldanamycin)
17AEP-GA
17-DMAP-GA
Q & A
Q. How to design experiments to assess geldanamycin’s solubility and stability in different solvents for in vitro studies?
Methodological Answer: this compound is highly hydrophobic; standard protocols recommend dissolving it in DMSO (10 mg/mL) for stock solutions . To assess solubility in alternative solvents (e.g., ethanol, PBS), prepare serial dilutions and measure absorbance at 280 nm (ε = 14,500 M⁻¹cm⁻¹) to confirm saturation. Stability can be tested by incubating solutions at 4°C, 25°C, and -20°C over 24–72 hours, followed by LC-MS/MS analysis to detect degradation products (e.g., benzoquinone derivatives) .
Q. What are the optimal in vitro conditions for this compound-mediated Hsp90 inhibition assays?
Methodological Answer: this compound inhibits Hsp90 by binding to its ATP-binding pocket. For cell-based assays:
- Use concentrations between 300 nM–1 μM .
- Treat cells for 20–48 hours to observe client protein degradation (e.g., HER2, Raf-1).
- Include controls with 17-AAG (a semi-synthetic derivative) to compare potency .
- Validate inhibition via Western blot for Hsp70 upregulation (a stress response marker) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s cytotoxicity data across different cancer cell lines?
Methodological Answer: Variability in cytotoxicity often stems from differences in:
- Cellular Hsp90 expression levels : Quantify Hsp90 via qPCR or flow cytometry.
- Metabolic activity : Use LC-MS/MS to measure intracellular this compound concentrations and correlate with IC50 values .
- Resistance mechanisms : Screen for mutations in Hsp90 (e.g., Gly108→Val) that reduce binding affinity .
- Data normalization : Include housekeeping proteins (e.g., β-actin) in Western blots to control for loading differences .
Example Workflow:
Dose-response curves for 5 cell lines (IC50 calculation).
Hsp90 quantification and this compound uptake analysis.
Structural modeling of Hsp90 mutants to assess binding.
Q. How to optimize LC-MS/MS parameters for detecting trace this compound analogues in biosynthesis studies?
Methodological Answer: For trace analysis (e.g., <1 ng/mL):
- Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile .
- Ionization : Electrospray ionization (ESI) in positive mode; monitor [M+H]⁺ ions (m/z 561.3 for this compound).
- Fragmentation : Collision energy at 25–30 eV to generate diagnostic fragments (e.g., m/z 522, 187) .
- Validation : Spike samples with isotopically labeled this compound (e.g., ¹³C₆) to correct for matrix effects .
Q. What strategies mitigate this compound’s hepatotoxicity in preclinical models?
Methodological Answer: Hepatotoxicity arises from quinone-mediated redox cycling. Solutions include:
- Structural modification : Introduce 19-position substituents (e.g., methyl, ethyl) to block thiol conjugation .
- Prodrug design : Synthesize phosphate esters to improve solubility and reduce liver accumulation.
- Co-administration : Use antioxidants (e.g., N-acetylcysteine) to neutralize reactive oxygen species (ROS) .
- In vivo validation : Monitor liver enzymes (ALT, AST) in murine models and compare with 17-DMAG (lower toxicity) .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies between in vitro and in vivo this compound efficacy data?
Methodological Answer: Common issues include:
- Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and adjust dosing regimens .
- Tumor microenvironment : Test efficacy in 3D spheroid models vs. monolayer cultures.
- Metabolic differences : Compare hepatic CYP450 activity across species (e.g., murine vs. human microsomes) .
Critical Analysis Checklist:
Confirm target engagement (Hsp90 inhibition) in vivo.
Correlate drug exposure with tumor shrinkage.
Evaluate off-target effects via transcriptomics .
Q. How to validate this compound’s role in proteostasis beyond Hsp90 inhibition?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
